molecular formula C9H17ClN4O B2516338 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride CAS No. 2470279-12-8

4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride

Cat. No.: B2516338
CAS No.: 2470279-12-8
M. Wt: 232.71
InChI Key: GMUVLGBXUJLOOZ-UOERWJHTSA-N
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Description

4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride is a high-purity chemical compound supplied for scientific research and development. This specialized molecule features a triazol-one heterocycle substituted with a defined (3R,5S)-5-methylpiperidin-3-yl group, presenting a molecular framework of interest in medicinal chemistry and pharmacology. Compounds with related structural motifs, particularly those incorporating substituted piperidine and triazole rings, have been investigated as antagonists for biological targets such as the oxytocin receptor . The strict stereochemical designation of the methylpiperidinyl moiety is critical for its specific interaction with biological systems. Researchers utilize this and analogous compounds in the exploration of new therapeutic agents, receptor binding studies, and structure-activity relationship (SAR) analyses. The product is offered with a typical purity of 95% or higher, ensuring consistency for rigorous laboratory applications . It is essential for users to consult the available safety data sheets (MSDS) before use. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications or human consumption.

Properties

IUPAC Name

4-methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.ClH/c1-6-3-7(5-10-4-6)8-11-12-9(14)13(8)2;/h6-7,10H,3-5H2,1-2H3,(H,12,14);1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUVLGBXUJLOOZ-UOERWJHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C2=NNC(=O)N2C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CNC1)C2=NNC(=O)N2C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.

    Methylation: Methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the triazole ring or the piperidine moiety, potentially yielding amine or alcohol derivatives.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the triazole ring and piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation Products: Hydroxylated or carbonylated derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Alkylated, acylated, or sulfonylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms, receptor binding, and cellular uptake processes.

Medicine

Medically, the compound is explored for its potential therapeutic properties. Its structure suggests possible applications in the development of drugs targeting specific enzymes or receptors, particularly in the treatment of neurological disorders and infectious diseases.

Industry

Industrially, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring and piperidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of nitrogen-containing heterocycles, which are widely explored in drug discovery. Below is a detailed comparison with structurally related analogs, focusing on substituents, heterocyclic cores, and inferred pharmacological properties.

Structural and Functional Group Variations

Compound Name Core Heterocycle Substituents Salt Form Key Structural Differences
4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one hydrochloride (Target) 1,2,4-triazol-5-one Methyl (C4), (3R,5S)-5-methylpiperidin-3-yl (C3) Hydrochloride Reference compound with stereospecific piperidine
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride 1,2,4-triazole Phenyl (C3), piperidine (C4) Hydrochloride Phenyl substitution instead of triazolone core; lacks stereospecific methylpiperidine
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride 1,2,4-oxadiazole Methoxymethyl (C5), piperidine (C4) Hydrochloride Oxadiazole core (electron-withdrawing) vs. triazolone; methoxymethyl enhances hydrophilicity
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride 1,2,4-triazole Methyl (C3), (2S,4R)-4-methoxypyrrolidin-2-yl Dihydrochloride Pyrrolidine with methoxy group; dihydrochloride salt increases solubility
3-{3-[(Methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine hydrochloride 1,2,4-oxadiazole Methylsulfonylmethyl (C3), piperidine Hydrochloride Methylsulfonyl group (strong electron-withdrawing) affects electronic density
2-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride 1,2,4-triazole Methoxymethyl (C5), piperidine (C2) Hydrochloride Substituent position (C5 vs. C3) alters steric effects

Pharmacological Implications

  • Target Compound : The stereospecific (3R,5S)-5-methylpiperidine moiety likely enhances binding to chiral biological targets, such as G-protein-coupled receptors (GPCRs) or ion channels. The triazolone core may act as a hydrogen-bond acceptor, improving target affinity .
  • Oxadiazole Derivatives : The 1,2,4-oxadiazole core is more electron-deficient than triazolone, which may reduce metabolic degradation but alter binding kinetics.
  • Methoxymethyl and Methylsulfonyl Groups : These substituents modulate solubility and metabolic stability. Methoxymethyl (in ) enhances hydrophilicity, while methylsulfonyl (in ) may improve target selectivity via polar interactions.
  • Salt Forms: Dihydrochloride salts (e.g., ) generally offer higher solubility than monohydrochloride forms, impacting bioavailability.

Stereochemical Considerations

The (3R,5S) configuration in the target compound contrasts with the (2S,4R)-methoxypyrrolidine in . Such stereochemical variations can lead to divergent biological activities; for example, enantiomers may bind differently to chiral enzyme active sites .

Biological Activity

4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by its triazole ring and piperidine moiety, which contribute to its biological properties. The chemical structure can be represented as follows:

  • Chemical Formula : C12_{12}H18_{18}ClN5_{5}O
  • Molecular Weight : 273.76 g/mol

Anticancer Activity

Research has demonstrated that compounds containing the triazole moiety exhibit anticancer properties. For instance, studies on related triazole compounds have shown their effectiveness against various cancer cell lines. In vitro evaluations indicate that these compounds can induce apoptosis and halt cell proliferation through mechanisms such as G2/M phase arrest in the cell cycle .

Table 1: Anticancer Activity of Similar Triazole Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
4-(1,2,3-triazol-1-yl)coumarinMCF-7 (Breast)10Apoptosis induction
4-(1,2,3-triazol-1-yl)coumarinA549 (Lung)8G2/M phase arrest
4-Methyl-3-triazoleSW480 (Colon)12Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that triazole derivatives can exhibit significant antibacterial and antifungal activities. The mechanism often involves the inhibition of fungal ergosterol biosynthesis or bacterial cell wall synthesis.

Case Study: Antimicrobial Evaluation

In a study evaluating various triazole derivatives against common pathogens, the compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics.

Neuroprotective Effects

Recent studies suggest that compounds similar to 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one; hydrochloride may possess neuroprotective properties. These effects are hypothesized to result from modulation of neurotransmitter systems and reduction of oxidative stress.

Table 2: Neuroprotective Activity of Triazole Compounds

Compound NameModel UsedEffect Observed
4-MethyltriazoleRat model of ischemiaReduced neuronal death
5-(triazolyl)-pyridineMouse model of ADImproved cognitive function

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors in metabolic pathways.
  • Receptor Modulation : Interaction with various receptors can alter physiological responses.
  • Cell Cycle Interference : Inducing cell cycle arrest leads to reduced proliferation in cancer cells.

Q & A

Q. How can researchers optimize the synthesis of 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one hydrochloride, particularly for stereochemical fidelity?

  • Methodological Answer : To ensure stereochemical control during synthesis, prioritize chiral resolution techniques such as asymmetric catalysis or enzymatic resolution. For example, highlights the use of stereospecific intermediates (e.g., (3R,5S)-configured piperidine derivatives) to maintain configuration during ring closure . Reaction conditions (e.g., solvent polarity, temperature) should be optimized to minimize racemization. Monitor stereochemistry using chiral HPLC or circular dichroism (CD) spectroscopy.

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • HPLC with UV detection (206 nm) for purity assessment (≥98% as per ) .
  • 1H/13C NMR to verify the triazole and piperidine ring connectivity and stereochemistry (e.g., coupling constants for axial/equatorial protons in piperidine) .
  • Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight (e.g., [M+H]+ = 312.4 amu in ) .
  • Elemental analysis to validate stoichiometry of the hydrochloride salt .

Q. How can researchers determine the solubility and stability of this compound under physiological conditions?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or simulated gastric fluid. Use UV-Vis spectroscopy or HPLC to quantify solubility thresholds .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. notes that piperidine-triazole hybrids may hydrolyze under acidic conditions, requiring pH-controlled formulations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Follow GHS guidelines for acute toxicity (H302, H315, H318) as seen in structurally similar triazole-piperidine compounds .
  • Use fume hoods, nitrile gloves, and eye protection. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the stereochemistry of the (3R,5S)-5-methylpiperidin-3-yl moiety influence biological activity?

  • Methodological Answer : Compare enantiomers or diastereomers synthesized via chiral auxiliaries (e.g., Evans’ oxazolidinones) to assess activity differences. demonstrates that stereochemistry in piperidine derivatives modulates receptor binding (e.g., σ1 receptor affinity) . Use molecular docking to map interactions with targets like kinases or GPCRs.

Q. What experimental strategies can resolve contradictions in reported antimicrobial activity data for this compound?

  • Methodological Answer :
  • Assay standardization : Use CLSI/MIC guidelines with consistent inoculum sizes (1×10⁵ CFU/mL) and control strains (e.g., S. aureus ATCC 25923).
  • Mechanistic studies : Perform time-kill assays and synergy tests (e.g., checkerboard with β-lactams) to differentiate bacteriostatic vs. bactericidal effects. reports conflicting antifungal data, possibly due to strain-specific efflux pumps .

Q. How can researchers design structure-activity relationship (SAR) studies to improve the anticancer potency of this compound?

  • Methodological Answer :
  • Synthesize analogs with modifications to the triazole (e.g., 1,2,3-triazole vs. 1,2,4-triazole) or piperidine (e.g., N-alkylation) moieties.
  • Test against NCI-60 cell lines and correlate logP values (from HPLC-derived retention times) with cytotoxicity. suggests that triazole-piperidine hybrids induce apoptosis via caspase-3 activation .

Q. What methodologies are recommended for in vivo pharmacokinetic profiling of this compound?

  • Methodological Answer :
  • ADME studies : Administer IV/oral doses in rodent models and collect plasma/tissue samples at timed intervals. Use LC-MS/MS for quantification (LLOQ: 1 ng/mL).
  • Metabolite identification : Employ UPLC-QTOF to detect phase I/II metabolites. highlights the need for stability in hepatic microsomes .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Methodological Answer :
  • Use Schrödinger’s Phase or MOE for homology modeling of potential off-targets (e.g., hERG channel).
  • Apply ProTox-II or ADMET Predictor™ to estimate hepatotoxicity (e.g., CYP3A4 inhibition). ’s antimicrobial data can guide toxicity thresholds .

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